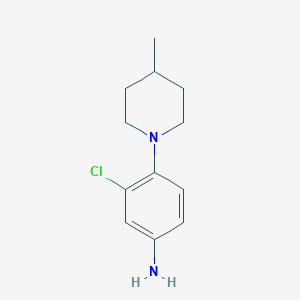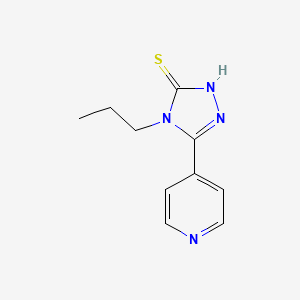
5-ciclopropil-4-fenil-4H-1,2,4-triazol-3-tiol
Descripción general
Descripción
5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a molecular formula of C11H11N3S and a molecular weight of 217.29 g/mol . This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a cyclopropyl group and a phenyl group attached to the triazole ring enhances its chemical stability and reactivity .
Aplicaciones Científicas De Investigación
5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It’s known that triazole derivatives can interact with various biological targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Based on the broad range of activities exhibited by similar compounds, it can be inferred that multiple pathways might be influenced .
Result of Action
Similar compounds have been reported to exhibit inhibitory effects on various enzymes and display antimicrobial and anticancer activities .
Action Environment
The action of 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol can be influenced by environmental factors. For instance, it has been reported as a corrosion inhibitor for copper in 3.5% NaCl solutions . It’s also noted that the compound is stable under normal conditions but may decompose under high temperature and high humidity .
Análisis Bioquímico
Biochemical Properties
5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes such as carbonic anhydrase and cholinesterase suggests its potential as an enzyme inhibitor . Additionally, 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol can form complexes with metal ions, which may enhance its biological activity .
Cellular Effects
The effects of 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux .
Molecular Mechanism
At the molecular level, 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound has been shown to inhibit the activity of enzymes like carbonic anhydrase and cholinesterase by binding to their active sites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its degradation, affecting its biological activity . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological effects over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, the compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites .
Transport and Distribution
The transport and distribution of 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the compound can interact with specific proteins within the nucleus, influencing gene expression and cellular responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the cyclopropyl group.
5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group instead of a cyclopropyl group.
Uniqueness
5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both cyclopropyl and phenyl groups, which enhance its chemical stability and reactivity compared to similar compounds .
Propiedades
IUPAC Name |
3-cyclopropyl-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c15-11-13-12-10(8-6-7-8)14(11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGLHDYAQXRRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)







![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)



